molecular formula C12H17FN2O2 B1459606 tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate CAS No. 1893851-99-4

tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate

Cat. No. B1459606
CAS RN: 1893851-99-4
M. Wt: 240.27 g/mol
InChI Key: KMNZOOXPIJZDBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of tert-butyl carbamate. For instance, tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Carbamate compounds, including tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate, serve as crucial intermediates in the synthesis of biologically active molecules. For example, Bingbing Zhao et al. (2017) developed a rapid synthetic method for an important intermediate used in omisertinib (AZD9291), a medication used in cancer treatment, demonstrating carbamates' role in pharmaceutical synthesis (Zhao et al., 2017).

Protective Groups in Synthesis

Carbamates are widely used as protective groups in organic synthesis. M. Sakaitani and Y. Ohfune (1990) showed how silyl carbamates, derived from tert-butyl carbamates, could be transformed chemoselectively, highlighting the versatility of carbamates in modifying amino groups for synthetic purposes (Sakaitani & Ohfune, 1990).

Material Science and Catalysis

In material science, carbamates have been explored for their potential in creating new materials and catalysis. A study by P. Baillargeon et al. (2017) on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine counterpart demonstrates how carbamates can engage in simultaneous hydrogen and halogen bonding, affecting the crystalline structures of materials (Baillargeon et al., 2017).

Environmental Benign Deprotection

Research by Bryan Li et al. (2006) introduced an environmentally benign method for the deprotection of tert-butyl carbamates, showcasing advancements in cleaner synthetic procedures. This method provides a mild and selective approach for removing tert-butyl carbamate protecting groups, preserving the integrity of sensitive molecules (Li et al., 2006).

properties

IUPAC Name

tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-10-5-8(7-14)4-9(13)6-10/h4-6H,7,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNZOOXPIJZDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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